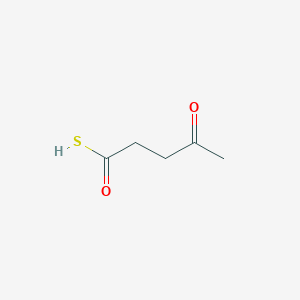

4-Oxopentanethioic acid

描述

Structure

3D Structure

属性

分子式 |

C5H8O2S |

|---|---|

分子量 |

132.18 g/mol |

IUPAC 名称 |

4-oxopentanethioic S-acid |

InChI |

InChI=1S/C5H8O2S/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8) |

InChI 键 |

ZGVDOBRDNWJNDJ-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CCC(=O)S |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 4 Oxopentanethioic Acid and Its Structural Motifs

Direct Synthetic Routes to 4-Oxopentanethioic Acid

There is no specific information available in the scientific literature detailing direct synthetic routes to this compound.

No novel reagents or specific reaction conditions have been reported for the direct synthesis of this compound.

There are no published studies on the optimization of reaction efficiency or selectivity for the synthesis of this compound.

Synthesis of Key Precursors and Intermediates

Information regarding the dedicated synthesis of key precursors or intermediates for the production of this compound is not available in the current body of scientific literature.

Retrosynthetic Analysis Applied to this compound

A specific retrosynthetic analysis for this compound has not been described in published research. A theoretical analysis would suggest disconnection of the C-S bond, leading to precursors such as a levulinic acid derivative and a sulfur-containing nucleophile. However, no practical application of this strategy for the target molecule has been documented.

Green Chemistry Approaches in this compound Synthesis Research

There are no documented applications of green chemistry principles specifically to the synthesis of this compound.

Flow Chemistry and Automated Synthesis Applications

The application of flow chemistry or automated synthesis techniques for the production of this compound has not been reported in the scientific literature.

Chemical Reactivity and Mechanistic Studies of 4 Oxopentanethioic Acid

Nucleophilic Acyl Substitution Reactions

The thioacid functionality of 4-oxopentanethioic acid is anticipated to be the primary site for nucleophilic acyl substitution reactions. This class of reactions involves the replacement of a leaving group on an acyl carbon by a nucleophile.

Thioester Formation Mechanisms

The conversion of this compound to its corresponding thioesters is a theoretically plausible transformation. The mechanism would likely proceed via activation of the thioacid, followed by nucleophilic attack. Two general pathways can be proposed:

Acid-Catalyzed Thioesterification: In the presence of an acid catalyst, the carbonyl oxygen of the thioacid could be protonated, enhancing the electrophilicity of the acyl carbon. A thiol acting as a nucleophile would then attack this activated carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule would yield the thioester.

Base-Mediated Thioesterification: A base could deprotonate the incoming thiol, generating a more potent thiolate nucleophile. This thiolate would then attack the acyl carbon of the thioacid. Alternatively, the thioacid itself could be converted to a more reactive species, such as a thioacyl chloride, which would then readily react with a thiol.

Reaction with Various Nucleophiles (e.g., amines, alcohols)

Similar to thioester formation, this compound is expected to react with other nucleophiles like amines and alcohols to form amides and esters, respectively.

Amide Formation: The reaction with a primary or secondary amine would likely proceed through a direct nucleophilic attack of the amine on the thioacyl carbon, forming a zwitterionic tetrahedral intermediate. Proton transfer followed by the elimination of hydrogen sulfide (B99878) would yield the corresponding amide. The reaction may require heating or the use of coupling agents to proceed efficiently.

Ester Formation: The reaction with an alcohol to form an ester is also conceivable, though likely less favorable than with a thiol due to the lower nucleophilicity of alcohols compared to thiols. Acid catalysis would be essential to activate the thioacid towards attack by the alcohol.

Currently, there is a lack of specific experimental data, such as reaction kinetics or yields, for these transformations involving this compound.

| Nucleophile | Expected Product | Plausible Conditions |

| Thiol (R-SH) | Thioester | Acid or Base Catalysis |

| Amine (R-NH2) | Amide | Heating, Coupling Agents |

| Alcohol (R-OH) | Ester | Strong Acid Catalysis |

Carbonyl Group Reactivity

The ketone carbonyl group at the 4-position of the carbon chain introduces another site of reactivity within the molecule.

Keto-Enol Tautomerism in Thioacid Systems

Like other carbonyl compounds with α-hydrogens, this compound is expected to exhibit keto-enol tautomerism. pressbooks.pubbritannica.com This involves the interconversion between the keto form (containing the C=O bond) and the enol form (containing a C=C double bond and a hydroxyl group). The equilibrium between the keto and enol tautomers is typically catalyzed by either acid or base. libretexts.org For simple ketones, the keto form is generally more stable. pressbooks.pubbritannica.com However, the presence of the thioacid functionality could potentially influence the position of this equilibrium, though no specific studies on this system have been found.

Additions to the Ketone Functionality

The ketone carbonyl carbon is electrophilic and susceptible to nucleophilic addition reactions. A variety of nucleophiles could potentially add to this position, leading to the formation of a tertiary alcohol after protonation. Examples of such reactions would include the addition of Grignard reagents or organolithium compounds. However, the presence of the acidic thioacid proton would complicate these reactions, as the organometallic reagent would likely be quenched by an acid-base reaction first.

α-Carbon Reactivity and Enolate Chemistry

The α-carbons of this compound, those adjacent to the ketone and thioacid carbonyl groups, are expected to exhibit enhanced acidity and be involved in enolate chemistry. masterorganicchemistry.com

The protons on the carbon adjacent to the ketone (C3) and the carbon adjacent to the thioacid (C2) can be removed by a strong base to form an enolate or a thio-enolate, respectively. These enolates are resonance-stabilized and can act as potent nucleophiles in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. masterorganicchemistry.comlibretexts.org

The relative acidity of the α-protons at C2 and C3 would determine the site of deprotonation. Generally, protons α to a ketone are more acidic than those α to an ester, and a similar trend might be expected for the thioacid. youtube.com Therefore, the C3 protons are likely to be more acidic. The choice of base and reaction conditions could potentially allow for selective formation of one enolate over the other. wikipedia.org

Despite these well-established principles, the specific enolate chemistry of this compound, including pKa values and the outcomes of specific alkylation or condensation reactions, remains undocumented in the scientific literature.

While the chemical structure of this compound suggests a rich and varied reactivity profile, a thorough search of scientific databases reveals a significant lack of specific research dedicated to this compound. The discussions on its nucleophilic acyl substitution, carbonyl group reactivity, and enolate chemistry are based on established principles of organic chemistry rather than on direct experimental evidence for this particular molecule. Further research is needed to elucidate the specific mechanistic pathways and synthetic utility of this compound.

Alkylation Reactions

The presence of a nucleophilic sulfur atom in the thioic acid group makes this compound susceptible to alkylation. Thioic acids are known to be more acidic than their carboxylic acid counterparts, readily forming a thiolate anion which is a potent nucleophile. wikipedia.orgwikipedia.org Alkylation typically occurs at the sulfur atom, leading to the formation of S-alkyl thioesters.

The general mechanism for the S-alkylation of a thioic acid involves the deprotonation of the thiol group by a base to form the more nucleophilic thiolate anion. This is followed by a nucleophilic attack of the thiolate on an alkylating agent, such as an alkyl halide, via an SN2 mechanism. masterorganicchemistry.com

Table 1: Representative Alkylation Reactions of Thioic Acids

| Thioic Acid | Alkylating Agent | Base | Product | Reference |

| Thioacetic acid | Alkyl halide (RX) | NaOH | S-Alkyl thioacetate (B1230152) | wikipedia.org |

| Thiobenzoic acid | Alkyl halide (RX) | KSH | S-Alkyl thiobenzoate | wikipedia.org |

This table presents representative reactions for thioic acids, which are expected to be analogous to the reactivity of this compound.

In the case of this compound, selective S-alkylation is anticipated to be the major pathway under basic conditions with an appropriate alkylating agent. The ketone functionality is generally less reactive towards common alkylating agents under these conditions.

Condensation Reactions

The ketone carbonyl group in this compound can participate in various condensation reactions. However, the presence of the acidic thioic acid group can influence the reaction pathways. Condensation reactions of γ-keto acids can lead to the formation of cyclic products. For instance, intramolecular aldol-type condensations could potentially lead to five or six-membered rings, depending on which α-carbon of the ketone is involved.

Table 2: Examples of Condensation Reactions of γ-Keto Acids

| γ-Keto Acid | Reagent | Catalyst | Product Type | Reference |

| Levulinic acid | Paraformaldehyde | Sulfuric acid | Dispiro bis-lactone (B144190) | rsc.org |

| γ-Keto acid derivatives | Tryptamines | Chiral phosphoric acid | Polycyclic heterocycles | nih.gov |

This table illustrates the types of condensation reactions that γ-keto acids undergo, suggesting potential reaction pathways for this compound.

Thiol Group Reactivity and Oxidation Chemistry

The thiol group in this compound is a key center of reactivity, participating in disulfide formation and reactions with various electrophiles.

Disulfide Formation and Reduction Mechanisms

Thiols are readily oxidized to form disulfides, a reaction of significant importance in biological systems and synthetic chemistry. libretexts.orgyoutube.com The oxidation of this compound would lead to the formation of a symmetrical disulfide. This oxidation can be achieved using a variety of mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂). organic-chemistry.org The reaction proceeds through the formation of a sulfenic acid intermediate (RSOH), which then reacts with another thiol molecule to yield the disulfide and water. nih.gov

The reverse reaction, the reduction of the disulfide back to the thiol, can be accomplished using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This process is a thiol-disulfide exchange reaction, where the reducing agent's thiols reduce the disulfide bond while becoming oxidized themselves. libretexts.org

The general mechanism for thiol-disulfide exchange involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. libretexts.orgnih.gov

Reactions with Electrophiles

The thiol group of this compound is a soft nucleophile and readily reacts with a variety of soft electrophiles. nih.govresearchgate.net Common electrophiles that react with thiols include alkyl halides, epoxides, and Michael acceptors (α,β-unsaturated carbonyl compounds). researchgate.netyoutube.com

The reaction with alkyl halides proceeds via an SN2 mechanism to form thioethers. masterorganicchemistry.comyoutube.com In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate, which enhances the reaction rate. youtube.com Thiols can also open epoxide rings by attacking the less substituted carbon in an SN2 fashion. youtube.com Furthermore, thiols undergo Michael addition to α,β-unsaturated compounds, a reaction widely used in bioconjugation and materials science. researchgate.net

Acid-Catalyzed and Lewis Acid-Catalyzed Transformations

The presence of both a ketone and a thioic acid allows for a range of acid-catalyzed transformations, including intramolecular cyclizations and other rearrangements.

Investigation of Catalytic Cycles and Intermediates

While specific mechanistic studies on this compound are lacking, the behavior of analogous γ-keto acids under acidic conditions provides insight into potential reaction pathways. Acid catalysis can activate the ketone carbonyl group towards nucleophilic attack. In the case of this compound, the thiol group could act as an intramolecular nucleophile.

Lewis acids are known to catalyze the cyclization of unsaturated carboxylic acids to lactones. science.gov For γ-keto acids, Lewis acid catalysis can facilitate reductive lactonization in the presence of a reducing agent like a hydrosilane. rsc.orgacs.org The Lewis acid activates the ketone carbonyl, making it more susceptible to reduction and subsequent intramolecular cyclization by the carboxylic acid group. A similar pathway could be envisioned for this compound, potentially leading to a thiolactone.

The catalytic cycle for such a transformation would likely involve the coordination of the Lewis acid to the ketone oxygen, followed by hydride transfer from the silane (B1218182) to the activated carbonyl. The resulting secondary alcohol would then undergo an intramolecular thioesterification to form the cyclic thiolactone, with the release of the Lewis acid catalyst.

Role of Substrate Activation in Catalysis

The catalytic transformation of a substrate is fundamentally reliant on its activation, a process that lowers the energy barrier of a reaction, thereby increasing its rate. For a bifunctional molecule like this compound, which possesses both a ketone and a thioacid moiety, substrate activation can occur at either or both functional groups, leading to a diverse range of potential reactivities. While direct mechanistic studies on this compound are not extensively documented, its catalytic activation can be inferred from the well-established chemistry of ketones and thioacids.

Activation of the thioacid group is a critical step in many of its catalytic transformations. In Brønsted acid catalysis, the carbonyl oxygen of the thioacid can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com Similarly, in Lewis acid catalysis, coordination of a Lewis acid to the carbonyl oxygen serves the same purpose. guidechem.com This type of activation is crucial for reactions like esterification and amidation. masterorganicchemistry.com

Alternatively, the thioacid can be activated for radical reactions. The bond dissociation energy of the S-H bond in thioacids is relatively low (approximately 87 kcal/mol), allowing for facile homolytic cleavage to generate a thiyl radical. rsc.org This process can be initiated by thermal methods or, more commonly, by photoredox catalysis, opening pathways for reactions like radical-mediated cross-coupling and thiol-ene reactions. rsc.orgchemeo.com

The ketone group within this compound provides another site for catalytic activation. Analogous to the thioacid carbonyl, the ketone's oxygen atom can be activated through protonation by a Brønsted acid or coordination with a Lewis acid. masterorganicchemistry.combris.ac.uk This activation increases the electrophilicity of the ketone's carbonyl carbon, facilitating reactions such as aldol (B89426) additions, reductions, and C-H functionalization at adjacent positions. bris.ac.uk

The presence of both functional groups within the same molecule raises the possibility of intramolecular interactions influencing activation. For instance, intramolecular hydrogen bonding between the acidic proton of the thioacid and the ketone's carbonyl oxygen could affect the molecule's conformation and the reactivity of both groups. Furthermore, the molecule could potentially act as a bidentate ligand in metal-catalyzed reactions, where a single metal center coordinates to both the ketone oxygen and the sulfur atom, leading to unique activation modes. Such cooperative activation could facilitate complex transformations that are not possible with monofunctional substrates.

Metal-Mediated and Organocatalytic Reactions

The dual functionality of this compound makes it a versatile substrate for a wide array of metal-mediated and organocatalytic reactions. The reactivity can be directed towards the thioacid moiety, the ketone, or both, depending on the choice of catalyst and reaction conditions.

Metal-Mediated Reactions

Thioacids are known to participate in a variety of metal-catalyzed reactions. A common strategy involves the oxidative activation of the thioacid. For example, ferricyanide (B76249) has been used to promote the conversion of unprotected peptide thioacids into thioesters under neutral aqueous conditions, proceeding through a high-energy acyl intermediate. scielo.br Palladium catalysis is also widely employed for reactions involving thioacids, such as in the stereoselective formation of C-S bonds. wikipedia.org In these processes, this compound would likely form metal-thiolate intermediates, which are key to its subsequent transformation.

Furthermore, the ketone group can direct C-H bond activation reactions catalyzed by transition metals like rhodium, palladium, and ruthenium. bris.ac.uk This allows for the functionalization of positions that are typically unreactive. For this compound, this could enable modifications at the C-3 or C-5 positions. The ability of the molecule to act as a bidentate ligand, coordinating through both the thioacid's sulfur and the ketone's oxygen, could stabilize transition states and impart high levels of selectivity in metal-mediated processes.

Table 1: Examples of Metal Catalysts Used in Reactions of Thioacids and Ketones

| Catalyst System | Substrate Type | Reaction Type | Reference |

|---|---|---|---|

| K₃[Fe(CN)₆] | Protein Thioacids | Oxidative Ligation | scielo.br |

| Palladium Complexes | Propargylic Alcohols & Thioacids | C-S Bond Formation | wikipedia.org |

| Rhodium, Palladium, Ruthenium | Ketones | C-H Bond Activation | bris.ac.uk |

Organocatalytic Reactions

Organocatalysis offers a powerful, metal-free approach to activating this compound. The thioacid functionality is an excellent nucleophile in conjugate addition reactions, particularly the sulfa-Michael addition to α,β-unsaturated compounds. Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) group, are highly effective for these transformations. researchgate.netacs.orgmasterorganicchemistry.com These catalysts operate by simultaneously activating both the thioacid (via the basic amine moiety) and the electrophile (via hydrogen bonding with the thiourea). researchgate.net It is expected that this compound would readily participate as a nucleophile in such reactions.

Chiral phosphoric acids represent another major class of organocatalysts. chemicalbook.com These Brønsted acids can activate electrophiles, such as nitroalkenes or α,β-unsaturated ketones, towards nucleophilic attack by the thioacid. mdpi.commolaid.com In the context of this compound, a chiral phosphoric acid could activate an external electrophile or potentially the internal ketone group for subsequent intramolecular reactions. The enantioselective addition of thioacids to various electrophiles using organocatalysts is well-established, achieving high yields and excellent stereocontrol.

Table 2: Representative Organocatalytic Sulfa-Michael Additions of Thioacids

| Catalyst | Electrophile | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid-Urea | α,β-Unsaturated Ketones | β-Keto Sulfides | Up to >99% | Up to >99% | acs.org |

| N-Sulfinylurea | Trisubstituted Nitroalkenes | 1,2-Nitrothioacetates | Good | Good | rsc.org |

| Quinine/Quinidine-Urea | α,β-Unsaturated Ketones | Chiral Sulfa-Compounds | High | High | masterorganicchemistry.com |

| Bifunctional Organocatalyst | α,β-Unsaturated Ketones | β-Thio-Ketones | High | High | researchgate.net |

Given the reactivity patterns of its constituent functional groups, this compound stands as a promising, albeit underexplored, building block for complex molecule synthesis via modern catalytic methods.

Derivatives and Analogs of 4 Oxopentanethioic Acid: Synthesis and Research

Synthesis and Transformations of Thioester Derivatives

Thioesters are valuable intermediates in organic synthesis due to their unique reactivity, which is distinct from that of their oxygen-containing ester counterparts.

Synthesis of Thioester Derivatives:

The synthesis of S-alkyl or S-aryl 4-oxopentanethioates can be achieved through several well-established methods for thioester formation. One common approach involves the reaction of an activated form of 4-oxopentanoic acid, such as its acid chloride, with a thiol in the presence of a base.

Alternatively, condensation of 4-oxopentanoic acid with a thiol using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) provides a direct route to the corresponding thioester. The reaction of potassium thioacetate (B1230152) with an appropriate alkyl halide can also be employed to generate thioacetate esters.

Table 1: General Methods for the Synthesis of Thioesters

| Method | Reactants | Reagents | Product |

|---|---|---|---|

| From Acid Chlorides | 4-Oxopentanoyl chloride, Thiol (R-SH) | Base (e.g., Pyridine) | S-Alkyl/Aryl 4-oxopentanethioate |

| Dehydrative Coupling | 4-Oxopentanoic acid, Thiol (R-SH) | DCC | S-Alkyl/Aryl 4-oxopentanethioate |

Transformations of Thioester Derivatives:

Thioesters of 4-oxopentanethioic acid are expected to undergo a variety of transformations. They can be hydrolyzed back to the corresponding thiol and carboxylic acid. A particularly useful reaction of thioesters is the Fukuyama coupling, where a thioester reacts with an organozinc halide in the presence of a palladium catalyst to form a ketone. This reaction could be applied to S-alkyl 4-oxopentanethioates to introduce a new carbon-carbon bond at the thioester carbonyl.

Furthermore, the enolization of the thioester is facilitated by the sulfur atom, allowing for reactions at the α-carbon. However, the resulting enolates are generally less nucleophilic than those derived from ketones or esters.

Exploration of Amide and Anhydride (B1165640) Analogs

Amide and anhydride derivatives of 4-oxopentanoic acid represent other important classes of compounds with distinct reactivity profiles.

Amide Analogs:

The synthesis of 4-oxopentanamide (B1628272) and its N-substituted derivatives can be readily achieved by reacting 4-oxopentanoyl chloride with ammonia (B1221849) or a primary or secondary amine. The synthesis of γ-keto amides derived from amino acids has been reported, highlighting the utility of this class of compounds.

Anhydride Analogs:

Symmetrical anhydrides, such as bis(4-oxopentanoic)anhydride, can be prepared by the dehydration of 4-oxopentanoic acid, often using a strong dehydrating agent like acetic anhydride or by reacting the acid with a carbodiimide. Mixed anhydrides, which are valuable acylating agents in peptide synthesis, can be formed by reacting 4-oxopentanoic acid with another carboxylic acid chloride or a different activated carboxylic acid derivative.

Table 2: Synthesis of Amide and Anhydride Derivatives

| Derivative | Synthetic Method | Reactants |

|---|---|---|

| Amide | Acylation of Amines | 4-Oxopentanoyl chloride, Ammonia/Amine |

| Symmetrical Anhydride | Dehydration | 4-Oxopentanoic acid |

Functionalization at the Carbonyl and Methylene (B1212753) Positions

The presence of a ketone carbonyl group and adjacent methylene groups in the derivatives of this compound offers multiple sites for functionalization.

Functionalization at the Carbonyl Position:

The ketone carbonyl group can undergo a wide range of nucleophilic addition reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also react with Grignard reagents or organolithium compounds to form tertiary alcohols. Ketalization of the carbonyl group by reaction with a diol in the presence of an acid catalyst is a common strategy to protect this functional group during reactions at other sites of the molecule. This has been demonstrated for levulinic acid esters, the oxygen analogs of the thioesters .

Functionalization at the Methylene Positions:

The methylene group alpha to the ketone (C-3) and the methylene group alpha to the thioester (C-2) are both susceptible to deprotonation to form enolates, which can then react with various electrophiles. Zinc-mediated chain extension reactions have been used to prepare γ-keto amides derived from amino acids, where the intermediate zinc enolate is trapped with electrophiles to introduce substituents at the α-position. The conversion of β-keto esters into β-substituted γ-keto esters via zinc carbenoid mediated chain extension has also been reported, providing a method for functionalization at the C-3 position.

Table 3: Potential Functionalization Reactions

| Position | Reaction Type | Reagents | Product |

|---|---|---|---|

| Carbonyl (C-4) | Reduction | NaBH₄ | 4-Hydroxy derivative |

| Carbonyl (C-4) | Grignard Reaction | R-MgBr | 4-Alkyl-4-hydroxy derivative |

| Carbonyl (C-4) | Ketalization | Ethylene glycol, H⁺ | 4,4-(Ethylenedioxy) derivative |

| Methylene (C-3) | Alkylation (via enolate) | Base, R-X | 3-Alkyl derivative |

Stereochemical Aspects in Derivative Synthesis

When functionalization of this compound derivatives introduces a new stereocenter, controlling the stereochemical outcome of the reaction becomes a critical aspect.

The stereoselective synthesis of γ-keto acid derivatives has been an area of active research. For example, the stereocontrolled formation of ketomethylene isosteres has been achieved through tandem chain extension reactions using chiral amino acids as directing groups. In these reactions, the use of L-proline provided a diastereoselective route to various ketomethylene isosteres.

Furthermore, the stereoselective synthesis of 2-alkyl-γ-keto acid and heterocyclic ketomethylene peptide isostere core units has been accomplished using chiral alkylation by 2-triflyloxy esters. These examples from related systems indicate that the synthesis of chiral, non-racemic derivatives of this compound is feasible through the application of established stereoselective methodologies.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Oxopentanethioic acid. While direct experimental spectra for this specific compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on its functional groups and by comparison with structurally similar compounds.

The 1H NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The methyl protons (H3) adjacent to the carbonyl group would likely appear as a singlet. The two methylene (B1212753) groups (-CH2-CH2-) would present as two multiplets, likely triplets, due to coupling with each other. The proton of the thioic acid (-SH) group typically has a variable chemical shift.

The 13C NMR spectrum would complement the 1H NMR data, with distinct peaks for the carbonyl carbon, the thioic acid carbon, the two methylene carbons, and the methyl carbon. The chemical shifts of these carbons are influenced by their local electronic environment.

Predicted 1H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH3-C=O | ~2.2 | Singlet |

| -C(=O)-CH2- | ~2.8 | Triplet |

| -CH2-C(=O)SH | ~2.6 | Triplet |

| -SH | Variable | Singlet |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the connectivity of the methylene groups in the pentane (B18724) chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each carbon in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the position of the oxo group and the thioic acid moiety by showing correlations, for example, between the methyl protons and the carbonyl carbon.

Solid-State NMR: In the absence of suitable crystals for X-ray diffraction, solid-state NMR could provide valuable information about the conformation and packing of this compound in the solid state.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. For C5H8O2S, the expected exact mass would be a key piece of data for its identification.

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, fragmentation is likely to occur via cleavage of the C-C and C-S bonds. A prominent fragmentation pathway for thioic acids and their derivatives is the formation of an acylium ion (R-CO+) libretexts.org.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| [M]+ | Molecular Ion |

| [M - SH]+ | Loss of the sulfhydryl radical |

| [CH3CO]+ | Acetyl cation |

| [CH3COCH2CH2CO]+ | Acylium ion |

Note: The relative intensities of these fragments would depend on the ionization technique and collision energy used.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present and can also offer insights into intermolecular interactions, such as hydrogen bonding.

For this compound, the key functional groups that would give rise to characteristic vibrational bands are the carbonyl group (C=O) of the ketone, the carbonyl group of the thioic acid, the C-S bond, and the S-H bond.

C=O Stretching: The ketone and thioic acid carbonyl groups are expected to show strong absorption bands in the IR spectrum, typically in the region of 1650-1720 cm-1. The exact position can be influenced by hydrogen bonding acs.orgnih.gov.

S-H Stretching: The S-H stretching vibration of the thioic acid would appear as a weaker band in the IR spectrum, generally in the range of 2500-2600 cm-1 mdpi.com.

C-S Stretching: The C-S stretching vibration is typically found in the fingerprint region of the IR and Raman spectra, between 600 and 800 cm-1 iosrjournals.org.

Raman spectroscopy is often particularly useful for observing the C-S and S-S (if dimerization occurs) stretching modes, which may be weak in the IR spectrum. The complementarity of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule nih.gov.

Expected Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm-1) |

| C=O (Ketone) | IR, Raman | ~1715 |

| C=O (Thioic Acid) | IR, Raman | ~1690 |

| S-H | IR | ~2550 |

| C-S | IR, Raman | ~650-750 |

| C-H (sp3) | IR, Raman | ~2850-3000 |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, provided that a suitable single crystal can be grown. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions of this compound.

Currently, there are no published crystal structures for this compound in the crystallographic databases. However, the crystal structure of related sulfur-containing carboxylic acids, such as 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid, has been determined, revealing details about bond distances and angles within the molecule and the dihedral angles between different ring systems researchgate.net. If a crystal structure for this compound were to be determined, it would provide invaluable data for understanding its solid-state conformation and non-covalent interactions.

Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures

The separation and purity assessment of this compound in complex mixtures, such as reaction media, biological matrices, or environmental samples, relies on advanced chromatographic techniques. While specific methods exclusively developed for this compound are not extensively documented in publicly available literature, its bifunctional nature, possessing both a ketone and a thioic acid group, allows for the application of well-established chromatographic principles used for analogous compounds like keto acids and thiocarboxylic acids. The choice of technique is primarily dictated by the physicochemical properties of this compound, including its polarity, volatility, and thermal stability, as well as the composition of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques for the analysis of this compound. Each method offers distinct advantages and requires specific considerations for sample preparation and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds, making it highly suitable for this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Reversed-Phase HPLC (RP-HPLC) is the most probable mode of separation for this compound. In this technique, a nonpolar stationary phase (commonly C18 or C8 silica) is used with a polar mobile phase. The retention of this compound would be influenced by the hydrophobicity of its pentanoyl backbone, while its polarity would be dictated by the ketone and the acidic thioic acid functional groups.

The mobile phase composition is a critical parameter in achieving optimal separation. Typically, a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. To ensure the thioic acid group is in a consistent protonation state and to achieve sharp, symmetrical peaks, the pH of the mobile phase is controlled using a buffer. For acidic compounds, an acidic mobile phase (e.g., using formic acid, acetic acid, or a phosphate (B84403) buffer) is often employed to suppress the ionization of the carboxyl or, in this case, the thioic acid group, thereby increasing its retention on the nonpolar stationary phase.

Ion-Exchange Chromatography (IEC) could also be employed, particularly for the separation of this compound from other charged molecules in a complex mixture. In this mode, the stationary phase contains charged functional groups that interact with the ionized thioic acid group of the analyte. Elution is typically achieved by changing the pH or the ionic strength of the mobile phase.

Detection Methods for HPLC:

UV-Vis Detection: The carbonyl group in this compound allows for detection by UV-Vis spectrophotometry, typically in the range of 200-220 nm.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. MS detection allows for the confirmation of the molecular weight of the analyte and can provide structural information through fragmentation patterns, which is invaluable for peak identification and purity assessment in complex matrices.

The following table summarizes typical HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for other short-chain keto and organic acids.

| Parameter | Stationary Phase | Mobile Phase | Detection | Application Reference |

| Column | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid (Gradient Elution) | UV (210 nm) or MS | Analysis of short-chain fatty acids sciopen.comnih.gov |

| Column | Anion-Exchange | Aqueous buffer (e.g., phosphate or carbonate) with pH gradient | Conductivity or UV | Separation of organic acids shimadzu.com |

| Column | Mixed-Mode (Reversed-Phase/Ion-Exchange) | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) acetate) | MS | Analysis of polar acidic compounds |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the thioic acid group. Therefore, a derivatization step is generally required to convert the analyte into a more volatile and thermally stable derivative.

Derivatization: The primary target for derivatization is the acidic proton of the thioic acid group. Common derivatization strategies for carboxylic acids that can be adapted for thioic acids include:

Esterification: Conversion to a more volatile ester, for example, by reaction with an alcohol (e.g., methanol, butanol) in the presence of an acidic catalyst.

Silylation: Reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ester. Silylation is a common technique for the GC analysis of organic acids. lmaleidykla.ltusherbrooke.ca

The keto group in this compound can also be derivatized, for instance, through oximation, which can improve chromatographic peak shape and provide additional mass spectral confirmation.

Separation and Detection: The derivatized analyte is then separated on a capillary GC column. The choice of the stationary phase depends on the polarity of the derivative. A nonpolar or mid-polar stationary phase, such as one based on polydimethylsiloxane, is often suitable.

Flame Ionization Detection (FID) is a common and robust detector for organic compounds. For more definitive identification and purity assessment, Mass Spectrometry (GC-MS) is the preferred detection method. GC-MS provides a mass spectrum of the derivatized analyte, which serves as a chemical fingerprint for its identification and can be used to identify and quantify impurities.

The table below outlines potential GC conditions for the analysis of derivatized this compound, based on established methods for similar keto and carboxylic acids.

| Parameter | Derivatization Agent | Column (Stationary Phase) | Carrier Gas | Detector | Application Reference |

| Method | Silylation (e.g., BSTFA) | DB-5ms (5% Phenyl-methylpolysiloxane) | Helium | MS or FID | Analysis of organic and keto acids lmaleidykla.ltusherbrooke.ca |

| Method | Esterification (e.g., Methanol/H+) | DB-WAX (Polyethylene glycol) | Helium | FID | Analysis of fatty acid methyl esters |

This table presents hypothetical conditions for method development based on the analysis of structurally related compounds, as direct GC methods for this compound are not documented in the reviewed literature.

Theoretical and Computational Studies on 4 Oxopentanethioic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For 4-oxopentanethioic acid, DFT calculations would be instrumental in determining its ground state properties. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), one can optimize the molecular geometry to find the most stable three-dimensional arrangement of its atoms.

These calculations would yield crucial data such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides insights into the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other properties that can be calculated include the electrostatic potential map, which visualizes the charge distribution and helps identify electrophilic and nucleophilic sites.

Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Total Energy | -723.456 | Hartrees |

| HOMO Energy | -0.245 | Hartrees |

| LUMO Energy | -0.087 | Hartrees |

| HOMO-LUMO Gap | 0.158 | Hartrees |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of DFT calculations.

Ab Initio Methods for Reaction Path Analysis

While DFT is powerful for ground state properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy, particularly for describing electron correlation effects, which are crucial for analyzing reaction pathways. These methods are computationally more demanding but provide a more rigorous description of the potential energy surface.

For this compound, ab initio calculations could be used to map out the reaction coordinates for processes such as intramolecular cyclization, enolization, or its reactions with other molecules. By locating transition states and calculating activation energies, these methods can predict the feasibility and kinetics of different reaction pathways, providing a detailed mechanistic understanding that is often difficult to obtain experimentally.

Molecular Dynamics Simulations of Conformational Landscapes and Interactions

Molecules are not static entities; they are in constant motion. Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with its environment.

An MD simulation of this compound would reveal the accessible conformations of its flexible carbon chain and how the orientation of the thiol and ketone groups changes over time. This is particularly important for understanding how the molecule might bind to a biological target or a catalyst. Furthermore, by simulating the molecule in a solvent, such as water, MD can provide insights into solute-solvent interactions, the structure of the solvation shell, and the influence of the solvent on the molecule's conformation and reactivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the molecule in a complex mixture. For this compound, theoretical calculations can provide predictions for:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the positions and intensities of peaks in the IR spectrum. This would allow for the assignment of specific vibrational modes to the carbonyl (C=O) and sulfhydryl (S-H) stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. These predicted shifts, when compared to experimental data, can help to confirm the structure of the molecule and provide information about its electronic environment.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This can provide information about the electronic transitions within the molecule, such as the n→π* transition of the carbonyl group.

Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR ν(C=O) | 1715 cm⁻¹ | 1710 cm⁻¹ |

| IR ν(S-H) | 2550 cm⁻¹ | 2555 cm⁻¹ |

| ¹H NMR δ (CH₃) | 2.1 ppm | 2.2 ppm |

| ¹³C NMR δ (C=O) | 208 ppm | 207 ppm |

Note: The data in this table is hypothetical and serves to illustrate the comparison between predicted and experimental spectroscopic data.

Computational Design of Novel Derivatives and Reaction Pathways

One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. By starting with the scaffold of this compound, computational methods can be used to explore how chemical modifications would affect its properties. For example, one could computationally screen a library of derivatives with different substituents to identify candidates with enhanced reactivity, improved solubility, or specific binding affinities.

Similarly, computational tools can be used to explore novel reaction pathways that might not be intuitively obvious. By simulating the molecule under different conditions or in the presence of various catalysts, it is possible to discover new synthetic routes or unexpected chemical transformations.

Solvation Models in Theoretical Studies

The solvent can have a profound impact on the structure, stability, and reactivity of a molecule. Theoretical studies must account for these effects to provide realistic predictions. There are two main approaches to modeling solvation:

Explicit Solvation: In this model, individual solvent molecules are included in the simulation box along with the solute. This approach is computationally intensive but provides a detailed picture of solute-solvent interactions, including hydrogen bonding.

Implicit Solvation (Continuum Models): In this model, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. Popular models include the Polarizable Continuum Model (PCM). This approach is less computationally demanding and is often used for initial screenings and calculations where the specific structure of the solvent shell is less critical.

For this compound, the choice of solvation model would depend on the specific property being investigated. For studying the details of hydrogen bonding between the keto and thioacid groups and water, an explicit model would be more appropriate. For rapid calculations of reaction energies in different solvents, an implicit model might be sufficient.

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on "this compound" that adheres to the specific outline requested. The search for information regarding this particular compound's role in the specified areas of chemical research did not yield relevant results.

There is no available information in the search results detailing the characterization of this compound as a trace component in biological extracts or its investigation as a potential biosynthetic precursor or metabolite. Furthermore, its application as an intermediate in the synthesis of complex organic molecules, such as a precursor for nitrogen-containing heterocycles like proline derivatives or as a building block in multistep organic synthesis strategies, is not documented in the provided sources. Lastly, there is no information on its contribution to sustainable chemistry or biomass valorization research.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly following the provided outline for "this compound" cannot be fulfilled at this time.

The closely related oxygen analog, levulinic acid (4-oxopentanoic acid), is a widely studied platform chemical derived from biomass with extensive applications. However, specific research on its thioacid counterpart, this compound, does not appear to be present in the indexed scientific literature.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” with the specified outline, as no research findings were identified for the following sections:

Applications and Roles in Broader Chemical Research Contexts

Investigational Use in Catalysis Research

As a Ligand in Metal-Catalyzed Reactions

Despite a comprehensive search for scientific literature, no specific research findings, data, or examples could be located regarding the use of 4-Oxopentanethioic acid as a substrate or reagent in the field of organocatalysis.

The performed searches covered a range of keywords including "this compound organocatalysis," "organocatalytic reactions of 4-oxothioalkanoic acids," "this compound as a nucleophile in organocatalysis," "proline-catalyzed reactions with this compound," "4-thioxopentanoic acid organocatalysis," and "organocatalytic reactions of levulinic thioacid." These inquiries did not yield any publications or data detailing the application of this specific compound within the specified chemical context.

While the field of organocatalysis extensively studies the reactions of carbonyl compounds and thio-compounds, the available literature does not appear to contain specific studies focused on the organocatalytic transformations of this compound. Therefore, content for the requested section on its role as a substrate or reagent in organocatalysis cannot be generated based on currently accessible information.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

4-Oxopentanethioic acid is a bifunctional organic compound containing both a ketone and a thiocarboxylic acid functional group. Its chemical formula is C5H8O2S, and it has a molar mass of approximately 132.18 g/mol . The current academic understanding of this specific molecule is limited, with its appearance in scientific literature being scarce and primarily as a component identified in natural product extracts.

The chemical nature of this compound is dictated by the interplay of its two functional groups. The thiocarboxylic acid moiety is known to be more acidic than its carboxylic acid counterpart. Thiocarboxylic acids are versatile intermediates in organic synthesis, capable of undergoing various transformations such as acylation, alkylation, and radical reactions. The presence of the ketone group at the γ-position (carbon-4) introduces the potential for intramolecular reactions and provides a site for nucleophilic attack.

While specific synthetic methods for this compound are not documented, its synthesis can be conceptually approached through established methods for preparing γ-keto acids and thiocarboxylic acids. Potential strategies include the oxidation of a corresponding γ-hydroxy thiolactone or the reaction of a 4-oxopentanoyl halide with a sulfide (B99878) source.

Unexplored Reactivity and Synthetic Opportunities

The dual functionality of this compound presents a range of unexplored reactivity and synthetic opportunities. The interaction between the ketone and thioacid groups could lead to unique chemical transformations.

Intramolecular Cyclization: The molecule could potentially undergo intramolecular cyclization to form five- or six-membered heterocyclic compounds. For instance, under certain conditions, the thiol group of the thioacid tautomer could react with the ketone to form a cyclic hemithioacetal.

Selective Functional Group Manipulation: The selective reaction of one functional group while leaving the other intact is a key area for exploration. For example, the ketone could be selectively reduced or converted to an oxime or hydrazone without affecting the thioacid group. Conversely, the thioacid could be converted to a thioester or a disulfide, leaving the ketone untouched.

Radical Reactions: Thioacids are known to be good precursors for acylthiyl radicals. rsc.orgrsc.org The generation of a radical at the sulfur atom of this compound could initiate intramolecular radical cyclizations or intermolecular additions to unsaturated systems, opening up avenues for the synthesis of complex molecules.

Potential for New Applications in Chemical Research

The unique structure of this compound suggests several potential applications in chemical research, although these are yet to be explored.

Building Block in Organic Synthesis: Its bifunctional nature makes it a potentially valuable building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. The two functional groups can be used as handles for sequential chemical modifications.

Ligand in Coordination Chemistry: The thioacid functionality, particularly in its deprotonated thiocarboxylate form, can act as a ligand for metal ions. The presence of the ketone group could allow for the formation of bidentate or even tridentate ligands, leading to the synthesis of novel metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or material properties.

Probe for Biological Systems: Thioesters are important intermediates in various biochemical pathways. This compound and its derivatives could serve as chemical probes to study the activity of enzymes involved in thioester metabolism.

Emerging Methodologies for Study and Synthesis

Advances in analytical and synthetic methodologies could greatly facilitate the study and synthesis of this compound.

Advanced Spectroscopic and Spectrometric Techniques: While standard NMR and IR spectroscopy would be crucial for characterization, more advanced techniques such as two-dimensional NMR (COSY, HMQC, HMBC) would be invaluable for unambiguously assigning the structure of its reaction products. High-resolution mass spectrometry (HRMS) would be essential for confirming its elemental composition.

Computational Chemistry: In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can be employed to predict the molecule's geometry, spectroscopic properties, and reactivity. These theoretical studies can guide future experimental work.

常见问题

Q. What are the optimal synthetic routes for preparing 4-Oxopentanethioic acid in a laboratory setting?

- Methodological Answer : Synthesis typically involves thiolation of 4-oxopentanoic acid derivatives. For example, reacting 4-oxopentanoic acid with Lawesson’s reagent (LR) under inert conditions (N₂ atmosphere) at 60–80°C for 6–12 hours yields the thioic acid derivative. Reaction progress can be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or FT-IR to confirm the disappearance of the carbonyl peak at ~1700 cm⁻¹ and emergence of the thioester peak at ~1200 cm⁻¹ .

- Critical Parameters :

- Temperature control to avoid side reactions (e.g., over-reduction).

- Stoichiometric excess of LR (1.2–1.5 eq) for complete conversion.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H, ¹³C, and DEPT-135 for structural elucidation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify thioester (C=S) stretches at 1200–1250 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹.

- NMR :

- ¹H NMR: δ 2.5–3.0 ppm (m, -CH₂-CO-S-), δ 10–12 ppm (broad, -COOH).

- ¹³C NMR: δ 200–210 ppm (C=S), δ 170–175 ppm (COOH).

- LC-MS : Use electrospray ionization (ESI) in negative mode for accurate mass determination (expected [M-H]⁻ ~162.03 m/z).

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>95%) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C and 40°C. Sample aliquots are analyzed via HPLC at 0, 24, 48, and 72 hours.

- Key Findings :

- Acidic conditions (pH < 4) : Hydrolysis of the thioester group occurs, yielding 4-oxopentanoic acid and H₂S.

- Neutral to basic conditions (pH 7–12) : Degradation via oxidation of the thiol group, forming disulfide byproducts.

- Mitigation : Store in anhydrous, acidic conditions (pH 3–4) under nitrogen .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model the transition state of thioester reactions. Compare activation energies for reactions with amines (e.g., benzylamine) vs. alcohols (e.g., methanol). Experimental validation via kinetic studies (UV-Vis monitoring at 280 nm) reveals:

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Methodological Answer : Perform meta-analysis of published datasets (e.g., IC₅₀ values in enzyme inhibition assays) using statistical tools (ANOVA, Tukey’s HSD). Common discrepancies arise from:

- Variability in purity : Ensure batch-to-batch consistency via LC-MS and elemental analysis.

- Assay conditions : Standardize buffer composition (e.g., Tris-HCl vs. phosphate) and temperature (25°C vs. 37°C).

- Resolution : Replicate experiments under harmonized protocols and report confidence intervals (95% CI) .

Q. What computational strategies predict the binding affinity of this compound to microbial enzymes?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) using crystal structures of target enzymes (e.g., bacterial thioredoxin reductase, PDB ID: 1TQV).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。